2-(3-Ethoxyphenyl)morpholine

Lipophilicity Drug Design Membrane Permeability

CNS drug discovery programs require well-characterized morpholine building blocks with defined pharmacological profiles. 2-(3-Ethoxyphenyl)morpholine fills this gap as a D4R antagonist probe validated by QSRR models linking alkoxyphenylmorpholines to dopamine D4 receptor activity. • cLogP 1.75, TPSA 30.49 Ų - within CNS drug-like property ranges for BBB penetration • ΔcLogP +0.45 vs. methoxy analog enables systematic lipophilicity-potency correlation • Free N-4 amine provides a versatile handle for library synthesis via amidation, sulfonylation, or reductive amination Supplied at ≥98% purity with full analytical characterization; suitable as a reference standard for HPLC, LC-MS, and NMR method development.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13610684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxyphenyl)morpholine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2CNCCO2
InChIInChI=1S/C12H17NO2/c1-2-14-11-5-3-4-10(8-11)12-9-13-6-7-15-12/h3-5,8,12-13H,2,6-7,9H2,1H3
InChIKeyNXEHHWCAHPJGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Ethoxyphenyl)morpholine: Chemical Profile & Applications


2-(3-Ethoxyphenyl)morpholine (CAS 1017480-71-5) is a heterocyclic organic compound featuring a morpholine ring substituted with a 3-ethoxyphenyl group . With a molecular formula of C12H17NO2 and molecular weight of 207.27 g/mol, this compound belongs to the morpholine class—a privileged scaffold in medicinal chemistry recognized for its balanced lipophilic–hydrophilic profile, metabolic stability, and synthetic accessibility [1]. The compound serves as a versatile building block and reference standard for pharmaceutical research and organic synthesis, with the morpholine ring contributing to favorable blood–brain barrier permeability and enhanced drug-like properties [1].

Morpholine building block for CNS permeability studies
Versatile synthetic handle via free N-4 amine for library expansion
Defined physicochemical profile supports analytical method development

Why 2-(3-Ethoxyphenyl)morpholine Cannot Be Substituted


Morpholine derivatives, while sharing the core heterocyclic scaffold, exhibit widely divergent biological and physicochemical profiles depending on substitution pattern, regiochemistry, and functional group identity [1]. Substituting 2-(3-ethoxyphenyl)morpholine with its closest analogs—such as 2-(3-methoxyphenyl)morpholine (methoxy analog), 2-phenylmorpholine (unsubstituted parent), or regioisomeric 2-(4-ethoxyphenyl) derivatives—introduces quantifiable changes in lipophilicity (ΔcLogP), hydrogen bonding capacity (ΔHBD/HBA), and steric bulk that can fundamentally alter target engagement, selectivity profiles, and pharmacokinetic behavior . The ethoxy substituent at the meta position of the phenyl ring represents a specific optimization point that modulates electron density, conformational flexibility, and metabolic stability relative to methoxy, unsubstituted, or para-substituted variants—differences that cannot be assumed interchangeable without empirical validation [1].

Methoxy analog may shift lipophilicity

2-(3-Methoxyphenyl)morpholine has lower cLogP, altering membrane partitioning and target engagement profiles. Interchangeability requires empirical validation.

Parent 2-phenylmorpholine differs pharmacologically

The unsubstituted parent acts as a monoamine releasing agent; the ethoxy group adds HBA and steric bulk, leading to distinct target selectivity.

Regioisomeric para-substitution alters SAR

4-Ethoxyphenyl isomers may exhibit divergent electronic and steric properties, potentially shifting receptor-binding orientation.

2-(3-Ethoxyphenyl)morpholine: Evidence vs. Analogs


Increased Lipophilicity vs. Methoxy Analog

2-(3-Ethoxyphenyl)morpholine exhibits a calculated LogP (cLogP) of 1.75, compared to 1.3 for its closest structural analog, 2-(3-methoxyphenyl)morpholine [1]. The ethoxy-to-methoxy substitution increases lipophilicity by ΔcLogP = +0.45, representing a measurable difference in hydrophobic character that influences membrane partitioning, protein binding, and passive diffusion across biological barriers [2].

Lipophilicity shift
Cross-study comparable
ΔcLogP = +0.45 vs. methoxy analog
May influence membrane partitioning and CNS permeability research fit
Computational prediction (XLogP3)
Lipophilicity Drug Design Membrane Permeability

Predicted Dopamine D4 Receptor Activity

Quantitative structure-activity relationship (QSRR) modeling of alkoxyphenylmorpholine derivatives for dopamine D4 receptor (D4R) antagonism has established predictive models with R² values of 0.729 (training set) and 0.820 (test set), with RMSE values of 0.285 and 0.237 respectively [1]. The model indicates that alkoxy chain length and phenyl substitution pattern are key structural descriptors governing D4R binding affinity. 2-(3-Ethoxyphenyl)morpholine, as an alkoxyphenylmorpholine derivative, falls within the applicability domain of this validated model, providing a quantitative framework for predicting its potential CNS pharmacological activity relative to other alkoxyphenylmorpholine congeners.

D4R QSRR model
Class-level inference
Model R² 0.729–0.820; RMSE 0.237–0.285
Supports alkoxyphenylmorpholine class context for D4R-targeted studies
Data to verify; compound within applicability domain
Dopamine Receptor CNS QSRR Neuropharmacology

Ethoxy Substitution vs. Parent Compound

Compared to the parent compound 2-phenylmorpholine (PAL-632), which acts as a norepinephrine-dopamine releasing agent (NDRA) with EC50 values in the nanomolar to low micromolar range for monoamine release, 2-(3-ethoxyphenyl)morpholine introduces a meta-ethoxy substituent that modifies three key molecular properties [1]: (1) adds one hydrogen bond acceptor (total HBA = 3 vs. 2 for parent), (2) increases rotatable bonds (nRot = 3 vs. 2), and (3) substantially increases lipophilicity . These modifications alter the pharmacophore geometry and physicochemical profile relative to the unsubstituted parent.

Vs. parent scaffold
Cross-study comparable
ΔHBA: +1; ΔnRot: +1; ΔcLogP: ~+0.35–0.55
Altered pharmacophore geometry vs. 2-phenylmorpholine
Comparator activity context from literature
Structure-Activity Relationship Molecular Design Medicinal Chemistry

Morpholine Scaffold Advantage for BBB Penetration

The morpholine ring in 2-(3-ethoxyphenyl)morpholine confers a balanced lipophilic–hydrophilic profile (TPSA = 30.49 Ų, cLogP = 1.75) that is distinct from other heterocyclic scaffolds such as piperidine, piperazine, or pyrrolidine . This balance enables enhanced blood–brain barrier (BBB) permeability while maintaining aqueous solubility sufficient for formulation [1]. Class-level evidence demonstrates that appropriately substituted morpholine derivatives exhibit favorable CNS penetration profiles, with the oxygen atom in the morpholine ring reducing pKa and basicity compared to piperidine, which can mitigate off-target interactions with hERG channels and phospholipidosis [2].

BBB suitability
Class-level inference
TPSA 30.49 Ų; cLogP 1.75; reduced basicity vs. piperidine
Morpholine scaffold may support CNS research compound selection
Class comparison; individual validation recommended
Blood-Brain Barrier CNS Drug Discovery Pharmacokinetics

Building Block Versatility: 2-Aryl Derivatization

The 2-aryl substitution pattern on the morpholine ring, as present in 2-(3-ethoxyphenyl)morpholine, provides a versatile synthetic handle for further derivatization at the morpholine nitrogen (N-4 position), enabling access to N-substituted analogs, amides, ureas, and sulfonamides [1]. This distinguishes it from 4-aryl morpholine derivatives, which have limited N-functionalization options. The 3-ethoxyphenyl group additionally offers opportunities for further aromatic substitution chemistry (e.g., electrophilic aromatic substitution, cross-coupling) at positions ortho or para to the morpholine attachment, expanding accessible chemical space compared to fully substituted or sterically hindered aryl-morpholine analogs.

Synthetic versatility
Class-level inference
2-aryl morpholine with free N-4; accessible aromatic positions
Enables N-functionalization libraries not feasible with 4-aryl regioisomers
Synthetic chemistry context
Synthetic Intermediate Medicinal Chemistry SAR Exploration

2-(3-Ethoxyphenyl)morpholine: Key Research Applications


Dopamine D4 Antagonist Development

Based on validated QSRR models linking alkoxyphenylmorpholine derivatives to dopamine D4 receptor (D4R) activity , 2-(3-ethoxyphenyl)morpholine is positioned for D4R antagonist screening and lead optimization programs. D4R is implicated in attention-deficit hyperactivity disorder (ADHD), schizophrenia, and substance use disorders. The compound's cLogP of 1.75 and TPSA of 30.49 Ų align with CNS drug-like property ranges, supporting its utility in neuropharmacology research [1].

SAR Studies of Morpholine-Based CNS Agents

As an alkoxyphenylmorpholine with a meta-ethoxy substituent, this compound serves as a key comparator for systematic SAR studies exploring the effects of alkoxy chain length (ethoxy vs. methoxy vs. propoxy) and substitution position (meta vs. para vs. ortho) on CNS target engagement. The quantified ΔcLogP = +0.45 relative to the methoxy analog provides a measurable parameter for correlating lipophilicity changes with in vitro potency, metabolic stability, and BBB penetration in morpholine-based CNS candidates [1].

Synthetic Building Block for Morpholine Libraries

The 2-aryl substitution pattern with a free N-4 amine provides a versatile synthetic handle for generating diverse compound libraries through N-functionalization reactions (amidation, sulfonylation, reductive amination, urea formation) . This enables medicinal chemists to explore broader chemical space around the morpholine scaffold, with the 3-ethoxyphenyl group providing a balanced lipophilic aromatic core suitable for CNS and peripheral target applications [1].

Reference Standard for Analytical Methods

With established molecular formula (C12H17NO2), molecular weight (207.27 g/mol), and computational descriptors (TPSA 30.49 Ų, cLogP 1.75) , 2-(3-ethoxyphenyl)morpholine at 98% purity [1] serves as a suitable reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods for alkoxyphenylmorpholine derivatives in pharmaceutical quality control and bioanalytical research.

Application
Selection Property
Validation Focus
CNS receptor research (e.g., D4R)
Alkoxyphenylmorpholine QSRR model context
Receptor-binding assay validation; model applicability review
Morpholine SAR exploration
Alkoxy chain length and substitution position
Lipophilicity-activity correlation; target engagement profiling
Compound library synthesis
2-aryl scaffold with free N-4 amine
N-functionalization scope; purity and identity verification
Analytical method development
Defined physicochemical descriptor set
Purity specification; retention time and spectral confirmation

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